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Compound of Interest

Compound Name: Bizine

Cat. No.: B15584760 Get Quote

For researchers and professionals in drug development, this guide offers an objective

comparison of Bizine, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, with other

LSD1 inhibitors currently in clinical development. This document provides a data-driven

analysis of their biochemical potency, cellular activity, and where available, in vivo efficacy and

toxicological profiles, supported by detailed experimental methodologies.

Introduction to LSD1: A Key Epigenetic Target in
Oncology
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent

monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl

groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating chromatin

structure, LSD1 influences the expression of genes involved in various cellular processes,

including differentiation, proliferation, and stem cell maintenance.[2] Dysregulation of LSD1

activity has been implicated in the pathogenesis of numerous cancers, including acute myeloid

leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, making it a compelling

therapeutic target.[3][4] Inhibition of LSD1 can lead to the re-expression of tumor suppressor

genes and the induction of differentiation in cancer cells.[4]

Biochemical Potency: A Head-to-Head Comparison
The inhibitory activity of Bizine and other clinical-stage LSD1 inhibitors has been characterized

using various biochemical assays. The following table summarizes their reported potencies,
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typically as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values. A

lower value indicates greater potency.

Compound
Type of
Inhibitor

Target IC50 (nM) Ki (nM) Selectivity

Bizine

(Compound

12d)

Irreversible

(Phenelzine

analogue)

LSD1 - 59

Selective vs.

MAO-A (Ki:

2,600 nM),

MAO-B (Ki:

6,500 nM),

and LSD2

(Ki: ~11,000

nM)[5][6]

ORY-1001

(Iadademstat)

Irreversible

(Tranylcypro

mine

analogue)

LSD1 12 - <20 -

>1,000-fold

selective vs.

MAO-A/B and

LSD2[7][8][9]

GSK2879552

Irreversible

(Tranylcypro

mine

analogue)

LSD1 - -

Potent and

selective[10]

[11]

INCB059872

Irreversible

(FAD-

directed)

LSD1 - -

Potent and

selective[12]

[13]

CC-90011

(Pulrodemsta

t)

Reversible LSD1 - -

Potent and

selective[14]

[15]

Cellular Activity: Proliferation and Differentiation
The functional consequence of LSD1 inhibition in cancer cells is a critical determinant of

therapeutic potential. The table below outlines the reported effects of Bizine and its

competitors on cancer cell lines.
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Compound Cancer Cell Line(s)
Effect on
Proliferation

Induction of
Differentiation

Bizine
LNCaP (Prostate),

H460 (Lung)

Reduction in

proliferation rate[6][16]

Induces bulk histone

methylation[16]

ORY-1001

(Iadademstat)

AML cell lines (THP-1,

MV(4;11)), Breast

cancer stem cells

Inhibits proliferation

and colony

formation[7][9]

Induces differentiation

markers (CD86,

CD11b) in AML

cells[17]

GSK2879552
SCLC and AML cell

lines

Inhibited cell

proliferation (average

EC50 of 137 nM

across 20 AML lines)

[10][11]

Induces differentiation

of Sorafenib-resistant

cells[10]

INCB059872
T-ALL, SCLC, and

AML cell lines

Inhibited proliferation

of a subset of T-ALL

and SCLC cell lines

(EC50: 47-377 nM for

SCLC)[12][18]

Induces differentiation

markers (CD86,

CD11b) in AML

cells[13][19]

CC-90011

(Pulrodemstat)

SCLC and AML cell

lines

Potent antiproliferative

activity[14][15]

Potent on-target

induction of cellular

differentiation[14]

In Vivo Efficacy in Preclinical Models
While in vitro data provides valuable insights, in vivo studies in animal models are crucial for

assessing the therapeutic potential of a drug candidate.

Bizine: To date, there is no publicly available animal in vivo data for Bizine.[16]

ORY-1001 (Iadademstat): In a patient-derived xenograft (PDX) model of T-cell acute leukemia,

ORY-1001 extended survival.[20] In rodent xenografts of AML, daily oral administration of

doses <0.020 mg/kg significantly reduced tumor growth.[7][21]
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GSK2879552: In mouse xenograft models of SCLC (NCI-H526 and NCI-H1417), oral

administration of GSK2879552 at 1.5 mg/kg resulted in 57% and 83% tumor growth inhibition,

respectively.[10]

INCB059872: In multiple human T-ALL subcutaneous xenograft models, once-daily oral

administration of INCB059872 significantly inhibited tumor growth.[12] It also prolonged the

median survival of mice in a murine MLL-AF9 disseminated leukemia model.[13]

CC-90011 (Pulrodemstat): This inhibitor demonstrated antitumor efficacy in patient-derived

xenograft (PDX) SCLC models.[14]

Toxicology and Safety Profile
Understanding the safety and tolerability of a drug is paramount for its clinical translation.

Bizine: There is no publicly available toxicology data for Bizine.

ORY-1001 (Iadademstat): In a Phase 1/2a clinical trial in patients with relapsed or refractory

acute leukemia, ORY-1001 was generally well-tolerated. The most common adverse events

were related to the underlying disease, with predicted toxicities including thrombocytopenia and

anemia.

GSK2879552: Information on the toxicology of GSK2879552 from public sources is limited.

INCB059872: Specific toxicology data for INCB059872 is not detailed in the provided search

results.

CC-90011 (Pulrodemstat): In a Phase 1 study in patients with advanced solid tumors and

relapsed/refractory non-Hodgkin lymphoma, CC-90011 was well-tolerated.[15] The most

common treatment-related Grade 3/4 toxicity was thrombocytopenia, which is considered an

on-target effect of LSD1 inhibition.[15][22] The reversible mechanism of action of CC-90011

may offer a safety advantage over irreversible inhibitors.[23]

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are

provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.medchemexpress.com/GSK2879552.html
https://aacrjournals.org/cancerres/article/78/13_Supplement/1893/626245/Abstract-1893-The-evaluation-of-INCB059872-an-FAD
https://aacrjournals.org/cancerres/article/76/14_Supplement/4712/612135/Abstract-4712-Discovery-of-INCB059872-a-novel-FAD
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00978
https://www.benchchem.com/product/b15584760?utm_src=pdf-body
https://www.benchchem.com/product/b15584760?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/27/2/438/83362/Phase-I-Study-of-Lysine-Specific-Demethylase-1
https://aacrjournals.org/clincancerres/article/27/2/438/83362/Phase-I-Study-of-Lysine-Specific-Demethylase-1
https://aacrjournals.org/clincancerres/article-pdf/27/2/438/2066622/438.pdf
https://pubmed.ncbi.nlm.nih.gov/35737639/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LSD1 Signaling Pathway in Cancer

Nucleus

Cytoplasm

Cellular Effects

LSD1 (KDM1A)

Histone H3

 demethylates H3K4me1/2
 (Transcriptional Repression)

 demethylates H3K9me1/2
 (Transcriptional Activation)

p53

 demethylates & inactivates

HIF-1α

 stabilizes

Wnt/β-catenin Pathway

 activates

Notch Pathway

 regulates

PI3K/AKT Pathway

 activates

Differentiation Block Epithelial-Mesenchymal
Transition (EMT)Metabolic Reprogramming Cell Proliferation

Figure 1: Simplified LSD1 signaling pathways in cancer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Experimental Workflow for LSD1 Inhibitor Evaluation

In Vitro Evaluation

In Vivo Evaluation

Biochemical Assay
(e.g., TR-FRET, Colorimetric)

Cellular Assays
(e.g., Proliferation, Differentiation)

Determine Potency
 & Selectivity

Animal Xenograft Model

Assess Cellular Efficacy

Toxicology Studies

Evaluate In Vivo Efficacy

Figure 2: A general workflow for preclinical evaluation of LSD1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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